molecular formula C12H12FNO B8447938 alpha-Butyryl-4-fluorophenylacetonitrile

alpha-Butyryl-4-fluorophenylacetonitrile

Cat. No.: B8447938
M. Wt: 205.23 g/mol
InChI Key: PZPIDFSGDSGLTP-UHFFFAOYSA-N
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Description

Alpha-Butyryl-4-fluorophenylacetonitrile is a fluorinated organic compound characterized by a nitrile group (-C≡N) attached to a carbon atom alpha to a butyryl (C₃H₇CO-) substituent and a 4-fluorophenyl aromatic ring.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-oxohexanenitrile

InChI

InChI=1S/C12H12FNO/c1-2-3-12(15)11(8-14)9-4-6-10(13)7-5-9/h4-7,11H,2-3H2,1H3

InChI Key

PZPIDFSGDSGLTP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • IUPAC Name : 2-(4-Fluorophenyl)-2-(butyryl)acetonitrile (tentative, based on substituent arrangement).
  • Molecular Formula: Hypothesized as C₁₃H₁₃FNO (exact data require experimental validation).
  • Functional Groups : Nitrile, butyryl ester, and fluorophenyl moieties.

The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and influences electronic properties, while the butyryl group may increase lipophilicity, affecting solubility and bioavailability.

Comparison with Similar Compounds

Alpha-Butyryl-4-fluorophenylacetonitrile belongs to a class of fluorinated nitriles with structural analogs differing in substituents or core functional groups. Below is a detailed comparison with three related compounds:

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
This compound* C₁₃H₁₃FNO ~221.25 (calculated) Nitrile, butyryl, 4-fluoro High lipophilicity, metabolic stability
4-Methoxybutyrylfentanyl C₂₄H₃₂N₂O₂ 380.52 Amide, piperidine, 4-methoxy Opioid receptor affinity
4-Fluorophenylacetonitrile C₈H₆FN 135.14 Nitrile, 4-fluoro Moderate polarity, reactivity
Butyrylferrocene C₁₄H₁₆FeO 264.12 Ferrocene, butyryl Electrochemical activity

Key Comparative Insights

Substituent Effects on Reactivity and Stability

  • Fluoro vs. Methoxy Groups : The 4-fluoro substituent in this compound is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating 4-methoxy group in 4-Methoxybutyrylfentanyl . This difference may lead to altered metabolic pathways and stability in biological systems.
  • Nitrile vs. Amide Functionality : The nitrile group in the target compound lacks hydrogen-bonding capacity, unlike the amide group in 4-Methoxybutyrylfentanyl. This results in lower water solubility but higher lipid membrane permeability.

Spectroscopic Profiles

  • Infrared Spectroscopy (FTIR) :

    • This compound: Expected strong nitrile absorption near 2240 cm⁻¹ , aromatic C-F stretch at 1220–1150 cm⁻¹ , and carbonyl (C=O) stretch at 1720 cm⁻¹ .
    • 4-Methoxybutyrylfentanyl: Shows amide carbonyl absorption at 1650 cm⁻¹ and methoxy C-O stretch at 1250 cm⁻¹ .
  • NMR Spectroscopy :

    • The 4-fluorophenyl group in the target compound would produce distinct ¹⁹F NMR shifts (e.g., ~-115 ppm for para-fluorine), whereas 4-Methoxybutyrylfentanyl exhibits methoxy proton signals near δ 3.7 ppm in ¹H NMR .

Pharmacological and Industrial Relevance

  • This compound: Potential as a synthetic intermediate for fluorinated pharmaceuticals (e.g., kinase inhibitors) due to its stability and lipophilicity.
  • 4-Methoxybutyrylfentanyl : A potent opioid analog with µ-opioid receptor affinity, highlighting the pharmacological impact of piperidine-amide scaffolds .

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